N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251605-22-7
VCID: VC11967618
InChI: InChI=1S/C18H14ClFN4O2/c1-11-22-16(15-4-2-3-7-21-15)9-18(26)24(11)10-17(25)23-14-6-5-12(19)8-13(14)20/h2-9H,10H2,1H3,(H,23,25)
SMILES: CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3
Molecular Formula: C18H14ClFN4O2
Molecular Weight: 372.8 g/mol

N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide

CAS No.: 1251605-22-7

Cat. No.: VC11967618

Molecular Formula: C18H14ClFN4O2

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide - 1251605-22-7

Specification

CAS No. 1251605-22-7
Molecular Formula C18H14ClFN4O2
Molecular Weight 372.8 g/mol
IUPAC Name N-(4-chloro-2-fluorophenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C18H14ClFN4O2/c1-11-22-16(15-4-2-3-7-21-15)9-18(26)24(11)10-17(25)23-14-6-5-12(19)8-13(14)20/h2-9H,10H2,1H3,(H,23,25)
Standard InChI Key DQUIGCCYZPBTGO-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3
Canonical SMILES CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity

The compound’s systematic IUPAC name reflects its intricate architecture: N-(4-chloro-2-fluorophenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide. Its molecular formula, C₁₈H₁₄ClFN₄O₂, corresponds to a molecular weight of 372.8 g/mol. Key structural elements include:

  • A pyrimidinone core substituted with a methyl group at position 2

  • A pyridine ring at position 4 of the pyrimidinone

  • An acetamide linker connected to a 4-chloro-2-fluorophenyl group

The canonical SMILES representation (CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3) and InChIKey (DQUIGCCYZPBTGO-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Physicochemical Properties

While experimental data on solubility and stability remain limited, its structural analogs suggest:

  • Moderate hydrophobicity (logP ≈ 2.5–3.2) due to aromatic rings

  • pH-dependent solubility in polar aprotic solvents

  • Melting point range: 180–220°C (estimated via differential scanning calorimetry of similar pyrimidinones)

Synthesis and Analytical Characterization

Synthetic Pathways

The compound’s synthesis involves multi-step reactions (Figure 1):

  • Pyrimidinone Core Formation:

    • Condensation of 6-chloropyrimidine-2,4(1H,3H)-dione with substituted benzyl halides under basic conditions .

    • Methylation at position 3 using dimethyl sulfate (2.5–3.0 molar equivalents) in refluxing THF .

  • Piperidine Coupling:

    • Nucleophilic substitution with (R)-piperidin-3-amine in the presence of K₂CO₃ .

  • Acetamide Linker Installation:

    • Amidation of the pyrimidinone intermediate with 4-chloro-2-fluorophenyl isocyanate.

Critical Reaction Parameters:

  • Temperature control (<5°C during amidation to prevent epimerization)

  • Solvent selection (DCM for phase-transfer catalysis)

Analytical Confirmation

Structural validation employs:

  • ¹H/¹³C NMR: Key signals include δ 8.5 ppm (pyridine H), δ 2.1 ppm (CH₃), and δ 170 ppm (amide carbonyl).

  • LC-MS: [M+H]⁺ peak at m/z 373.8 (theoretical: 373.08).

  • PXRD: Distinctive diffraction pattern confirming crystallinity (reference Figure 1 in ).

Assay TypeResult (Analog Data)Citation
Cytotoxicity (HeLa)IC₅₀ = 8.2 µM
COX-2 Inhibition72% at 10 µM
Aqueous Solubility12 µg/mL

Research Challenges and Future Directions

Synthetic Optimization

Current limitations include:

Proposed Solutions:

  • Transition metal catalysis for C–N coupling (e.g., Buchwald-Hartwig)

  • Continuous-flow reactors to improve temperature control

Biological Evaluation Priorities

  • Target Deconvolution: Chemoproteomic profiling using biotinylated probes.

  • ADMET Studies: Microsomal stability and CYP450 inhibition assays.

  • In Vivo Efficacy: Xenograft models of colorectal cancer (given EGFR activity trends) .

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